![molecular formula C30H48N2O2 B12566831 2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile CAS No. 163233-69-0](/img/structure/B12566831.png)
2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile is an organic compound with the molecular formula C30H48N2O2. It is characterized by the presence of two decyloxy groups attached to a 1,4-phenylene ring, which is further substituted with two acetonitrile groups.
Métodos De Preparación
The synthesis of 2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile typically involves the reaction of 2,5-dibromo-1,4-bis(decyloxy)benzene with acetonitrile in the presence of a base. The reaction conditions often include the use of a palladium catalyst and a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired diacetonitrile compound .
Análisis De Reacciones Químicas
2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile has several scientific research applications:
Chemistry: The compound serves as an intermediate in organic synthesis, enabling the preparation of more complex molecules.
Biology and Medicine: While specific biological applications are less documented, the compound’s derivatives may have potential in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile primarily involves its ability to participate in nucleophilic addition and substitution reactions. The nitrile groups are reactive sites that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial for its applications in materials science and organic synthesis .
Comparación Con Compuestos Similares
2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile can be compared with other similar compounds such as:
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile: This compound has shorter alkoxy chains (hexyloxy) compared to the decyloxy chains in the target compound.
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile: Similar to the target compound but with octyloxy chains, this compound may exhibit different electronic and steric properties due to the variation in alkoxy chain length.
The uniqueness of 2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile lies in its specific alkoxy chain length, which can influence its solubility, reactivity, and suitability for various applications in materials science and organic electronics.
Propiedades
Número CAS |
163233-69-0 |
|---|---|
Fórmula molecular |
C30H48N2O2 |
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
2-[4-(cyanomethyl)-2,5-didecoxyphenyl]acetonitrile |
InChI |
InChI=1S/C30H48N2O2/c1-3-5-7-9-11-13-15-17-23-33-29-25-28(20-22-32)30(26-27(29)19-21-31)34-24-18-16-14-12-10-8-6-4-2/h25-26H,3-20,23-24H2,1-2H3 |
Clave InChI |
GXUOOOIOUBTTDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCCCCCC)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
methyl}phosphonic acid](/img/structure/B12566762.png)
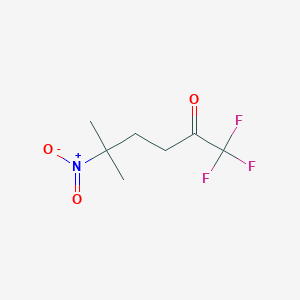
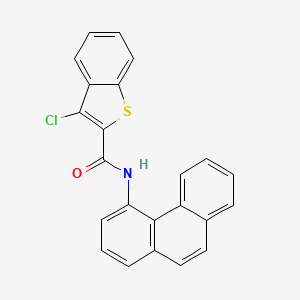
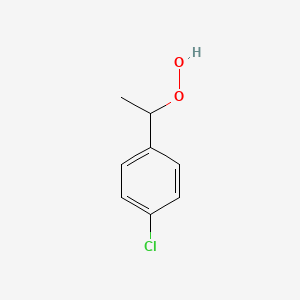

![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)
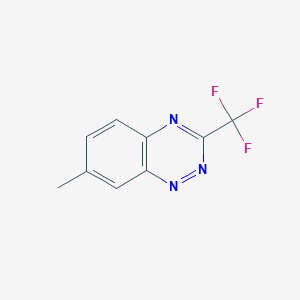
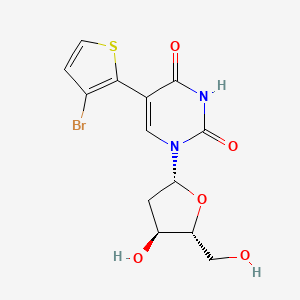
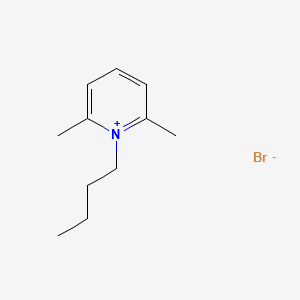
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
